molecular formula C18H25NO3 B13679661 1-Boc-4-(3-methoxybenzylidene)piperidine

1-Boc-4-(3-methoxybenzylidene)piperidine

Cat. No.: B13679661
M. Wt: 303.4 g/mol
InChI Key: YCAVTFSNTXKIBS-UHFFFAOYSA-N
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Description

1-Boc-4-(3-methoxybenzylidene)piperidine is a chemical compound with the molecular formula C18H25NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxybenzylidene substituent.

Preparation Methods

The synthesis of 1-Boc-4-(3-methoxybenzylidene)piperidine typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-methoxybenzylidene)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

1-Boc-4-(3-methoxybenzylidene)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(3-methoxyphenyl)methylidene]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2,3)22-17(20)19-10-8-14(9-11-19)12-15-6-5-7-16(13-15)21-4/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAVTFSNTXKIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)OC)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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